(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
Description
Properties
CAS No. |
2365471-45-8 |
|---|---|
Molecular Formula |
C26H18FNO |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
InChI Key |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The synthesis begins with the preparation of the indole scaffold, typically achieved via Fischer indole synthesis or N-alkylation . For this compound:
Table 1: Key Reagents and Conditions for Indole Core Formation
| Step | Reagents/Conditions | Yield* | Source |
|---|---|---|---|
| N-Alkylation | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 60–70% | |
| Fischer Synthesis | Phenylhydrazine, acyclic ketone, H₂SO₄ | 50–60% |
*Yields based on analogous reactions.
Functionalization of the Indole Core
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl group is introduced via alkylation or Suzuki-Miyaura coupling (for aryl groups). For this compound:
Critical Factors:
-
Solvent Selection : THF or DMF for alkylation; DME or dioxane for coupling.
Naphthalene Coupling via Acylation
The naphthalen-1-yl group is attached via Friedel-Crafts acylation or amide bond formation . For this compound:
Friedel-Crafts Acylation
Table 2: Friedel-Crafts Acylation Conditions
| Component | Reagents/Conditions | Catalyst | Solvent |
|---|---|---|---|
| Acyl Chloride | Naphthalene-1-carbonyl chloride, AlCl₃ | AlCl₃ | Dichloromethane |
| Reaction Temperature | 0–25°C (controlled addition) | – | – |
Yield : 40–60% due to competing side reactions (e.g., polyacylation).
Industrial-Scale Optimization
Process Streamlining
Quality Control
-
Analytical Methods :
Comparative Analysis with Analogous Compounds
Structural Variants and Synthetic Challenges
| Compound | Key Substituent | Synthetic Challenge |
|---|---|---|
| AM-2201 | 5-Fluoropentyl | Regioselectivity in alkylation |
| MAM-2201 | 4-Methylnaphthoyl | Steric hindrance during acylation |
| Target Compound | 4-Fluorobenzyl | Electron-withdrawing fluorine may reduce nucleophilicity of indole |
Impact of Fluorine : The electron-withdrawing effect of the 4-fluorobenzyl group may increase reaction temperatures or require stronger bases .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below highlights key structural differences and pharmacological properties compared to related compounds:
Metabolic and Toxicological Profiles
- FUB-JWH-018 : The 4-fluorobenzyl group resists oxidative metabolism (common in alkyl chains like JWH-018’s pentyl group), leading to longer half-lives. Major metabolites likely involve defluorination or hydroxylation of the benzyl ring .
- JWH-018/AM-2201 : Metabolized via ω-hydroxylation of the pentyl/fluoropentyl chain, forming hydroxylated derivatives detected in forensic screenings .
Regulatory and Clinical Implications
- FUB-JWH-018 and its analogs (e.g., FUB-144) are classified as Schedule I substances in multiple jurisdictions due to severe adverse effects, including neurotoxicity and cardiovascular risks .
- In vitro studies suggest fluorinated analogs like FUB-JWH-018 exhibit higher CB1 receptor binding affinity (Ki < 5 nM) compared to non-fluorinated counterparts (e.g., JWH-073, Ki ~15–20 nM) .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Detection Challenges :
- FUB-JWH-018’s stability complicates detection in urine; LC-MS/MS methods targeting defluorinated metabolites are recommended .
Biological Activity
The compound known as (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly referred to as FUB-JWH-018, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure and Properties
FUB-JWH-018 is classified under synthetic cannabinoids and is known for its structural similarity to other compounds in this category. Its molecular formula is , with a molecular weight of approximately 379.43 g/mol. The compound features an indole structure linked to a naphthalene moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H18FNO |
| Molecular Weight | 379.4256 g/mol |
| InChI Key | VREQTLWJHFQLEX-UHFFFAOYSA-N |
| CAS Number | 2365471-45-8 |
FUB-JWH-018 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including:
- Psychoactive Effects : Users report cannabis-like effects such as euphoria, relaxation, and altered perception.
- Analgesic Properties : The compound exhibits potential analgesic effects through its action on pain pathways mediated by cannabinoid receptors.
- Appetite Stimulation : Similar to THC, FUB-JWH-018 may induce increased appetite.
Biological Activity and Research Findings
Research has demonstrated that FUB-JWH-018 has a high binding affinity for CB1 receptors, which are predominantly located in the brain. This high affinity correlates with its psychoactive effects. In vitro studies have shown that it can significantly activate these receptors compared to other synthetic cannabinoids.
Case Studies
- Clinical Observations : Reports from users highlight severe side effects associated with FUB-JWH-018 use, including anxiety, paranoia, and hallucinations. Such findings emphasize the need for caution regarding synthetic cannabinoid consumption.
- Toxicology Reports : A study analyzing synthetic cannabinoids in herbal products found FUB-JWH-018 present in multiple samples, indicating its prevalence in recreational drug use. The toxicological profiles often showed severe adverse reactions compared to natural cannabis products .
- Comparative Studies : In comparative studies with other synthetic cannabinoids like JWH-018 and UR-144, FUB-JWH-018 demonstrated a more potent activation of CB receptors, suggesting a higher risk for dependence and adverse effects .
Safety and Regulatory Status
Due to its potent biological activity and associated health risks, FUB-JWH-018 is classified as a controlled substance in many jurisdictions. Regulatory bodies are increasingly monitoring its use in herbal products and other formulations.
Q & A
Q. What regulatory considerations impact academic research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
